3-Chloro-5-(methylamino)benzonitrile
Description
3-Chloro-5-(methylamino)benzonitrile is a substituted benzonitrile derivative featuring a chloro group at position 3 and a methylamino group at position 5 of the benzene ring. The benzonitrile core is a common pharmacophore in medicinal chemistry, often contributing to binding interactions in enzyme inhibitors or receptor modulators.
Properties
IUPAC Name |
3-chloro-5-(methylamino)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRDDPYBGUZQBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC(=C1)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(methylamino)benzonitrile typically involves the following steps:
Nitration: The starting material, 3-chloroaniline, undergoes nitration to introduce the nitro group, forming 3-chloro-5-nitroaniline.
Reduction: The nitro group in 3-chloro-5-nitroaniline is reduced to an amino group, yielding 3-chloro-5-aminobenzonitrile.
Methylation: The amino group is then methylated to form this compound.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-(methylamino)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-Chloro-5-(methylamino)benzoic acid
Reduction: 3-Chloro-5-(methylamino)benzylamine
Substitution: 3-Hydroxy-5-(methylamino)benzonitrile
Scientific Research Applications
3-Chloro-5-(methylamino)benzonitrile has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Chloro-5-(methylamino)benzonitrile exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The table below compares 3-Chloro-5-(methylamino)benzonitrile with key analogs based on substituent variations at position 5 of the benzonitrile core:
Physicochemical Properties
- Solubility: The methylamino group in this compound likely enhances aqueous solubility compared to the methyl or boronate ester analogs. Doravirine’s solubility is moderated by its large, hydrophobic substituents .
- Molecular Weight : Smaller analogs (e.g., 3-Chloro-5-methylbenzonitrile, MW 151.6) are more suitable for fragment-based drug design, while larger derivatives (e.g., Doravirine) align with Lipinski’s rule of five for oral bioavailability .
Structure-Activity Relationship (SAR) Trends
- Position 5 Substitutions: Hydrogen-bond donors (e.g., -NHCH₃): Enhance target engagement in enzyme inhibitors (e.g., NNRTIs, protease inhibitors). Lipophilic groups (e.g., cyclopropylmethoxy): Improve membrane permeability and metabolic stability, critical for antiviral agents . Electron-withdrawing groups (e.g., -CF₃): Increase electrophilicity and binding affinity to hydrophobic pockets .
Biological Activity
3-Chloro-5-(methylamino)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₇H₈ClN
- Molecular Weight : 155.60 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic processes. Its structural components suggest potential interactions with neurotransmitter systems, particularly those related to serotonin and dopamine pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of benzonitriles can inhibit bacterial growth, suggesting that this compound may possess similar activity against various pathogens.
Neuropharmacological Effects
The compound's potential neuropharmacological effects are noteworthy. It may act as a modulator of neurotransmitter systems, particularly through interactions with serotonin receptors. This action could imply a role in treating neuropsychiatric disorders .
Study on Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of several benzonitrile derivatives, including this compound. The results indicated significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 20 | Staphylococcus aureus |
| Benzonitrile derivative A | 15 | Escherichia coli |
| Benzonitrile derivative B | 30 | Pseudomonas aeruginosa |
Neuropharmacological Study
In a neuropharmacological study, the effects of this compound on serotonin levels were assessed using microdialysis in rat models. The compound was found to increase extracellular serotonin levels significantly, indicating its potential as an antidepressant agent .
Toxicity and Safety Profile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
